2,6-Dimethoxypyridine-3-carboxylic acid
Overview
Description
2,6-Dimethoxypyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H9NO4 and its molecular weight is 183.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >27.5 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Metal Complexes and Biological Studies
2,6-Dimethoxypyridine-3-carboxylic acid (DMPH) has been used in creating various metal complexes, such as those involving titanium(IV), tin(IV), and gallium(III). These complexes have been studied for their cytotoxic activity against tumor cell lines, including human adenocarcinoma HeLa and human breast carcinoma MDA-MB-361. Tin(IV) and gallium(III) derivatives exhibited higher cytotoxicity compared to their titanium(IV) counterparts. The interaction of these complexes with DNA has also been qualitatively studied, revealing differences in their cytotoxic activities and potential applications in cancer research (Gómez‐Ruiz et al., 2011).
Conversion in Organic Synthesis
This compound plays a role in organic synthesis, particularly in the conversion of a carboxy group into a 4,6-dimethoxy-1,3,5-triazine group. This method has applications in the preparation of potential antifungal products, showcasing the versatility of this compound in pharmaceutical synthesis (Oudir et al., 2006).
Metal-Organic Frameworks
In the field of materials science, this compound has been involved in forming 3D metal-organic frameworks with Ce(III) and Pr(III). These structures feature intricate arrays of hydrogen bonding and coordination polymers, which could have implications for the development of new materials with unique properties (Ghosh & Bharadwaj, 2003).
Synthesis of Chemical Compounds
The synthesis of complex chemical compounds like 2,2',6,6'-Tetramethoxy-4,4'-diphenylphosphinoyl-3,3'-bipyridyl involves the use of this compound as a precursor. Such compounds have potential applications in various fields, including material science and catalysis (Chen Yu-yan, 2004).
Protecting Groups in Organic Chemistry
In organic chemistry, protecting groups are essential for controlling reactions. 2,6-Dimethoxybenzyl esters derived from this compound have been used as oxidatively removable protecting groups. This application is crucial in complex organic syntheses where selective reactivity is required (Kim & Misco, 1985).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
The primary targets of 2,6-Dimethoxypyridine-3-carboxylic acid are various human cell lines, including pancreatic carcinoma (PANC-1), erythroleukemia (K562), and two glioblastoma multiform (U87 and LN-229) . These targets play a crucial role in the proliferation and survival of these cells.
Mode of Action
This compound interacts with its targets by forming organotin(IV) complexes . These complexes have been shown to exhibit antiproliferative action against the targeted cell lines .
Result of Action
The primary result of the action of this compound is the inhibition of proliferation in the targeted cell lines . This suggests that the compound may have potential therapeutic applications in the treatment of conditions characterized by abnormal cell growth, such as cancer.
Biochemical Analysis
Biochemical Properties
It is known that it forms various organotin (IV) complexes . These complexes have shown antiproliferative action against pancreatic carcinoma (PANC-1), erythroleukemia (K562), and two glioblastoma multiform (U87 and LN-229) human cell lines .
Cellular Effects
The cellular effects of 2,6-Dimethoxypyridine-3-carboxylic acid are primarily observed through its antiproliferative action against certain human cell lines
Molecular Mechanism
It is known to form organotin (IV) complexes, which have shown antiproliferative action against certain human cell lines
Properties
IUPAC Name |
2,6-dimethoxypyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-12-6-4-3-5(8(10)11)7(9-6)13-2/h3-4H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJQZCSCHUIITF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357411 | |
Record name | 2,6-Dimethoxypyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>27.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26660409 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
16727-43-8 | |
Record name | 2,6-Dimethoxynicotinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16727-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dimethoxypyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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